Product packaging for 3-methoxy-N,N-dimethyl-2-naphthamide(Cat. No.:)

3-methoxy-N,N-dimethyl-2-naphthamide

Cat. No.: B4583987
M. Wt: 229.27 g/mol
InChI Key: XJXJMOHVZJXFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Naphthamide Derivatives Chemistry

Naphthamide derivatives are a class of organic compounds characterized by a naphthalene (B1677914) ring system attached to an amide functional group. The naphthalene core, a bicyclic aromatic hydrocarbon, provides a rigid and planar scaffold that can be functionalized at various positions. This versatility allows for the synthesis of a vast array of derivatives with diverse chemical and physical properties.

Historical Perspective on Naphthamide Research Paradigms

Historically, research into naphthamide derivatives has been driven by their potential applications in various fields. Early investigations often focused on their use as intermediates in the synthesis of dyes and pigments, owing to the chromophoric nature of the naphthalene ring.

Over time, the research paradigm has shifted significantly towards the biomedical sciences. The structural similarity of the naphthalene moiety to endogenous molecules and its ability to intercalate with DNA has made naphthamide derivatives attractive candidates for drug discovery. Research has explored their potential as anticancer, antiviral, and antimicrobial agents. For instance, certain naphthamide derivatives have been investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.

Rationale for Focused Investigation of 3-methoxy-N,N-dimethyl-2-naphthamide

A focused investigation of this compound is warranted for several compelling reasons, stemming from its unique structural features and the established importance of related compounds. The rationale for its study can be broken down as follows:

Exploring Structure-Activity Relationships (SAR): The systematic study of a series of related compounds is a cornerstone of medicinal chemistry. By synthesizing and evaluating this compound, researchers could contribute to a deeper understanding of the SAR within the broader class of naphthamides. The specific placement of the methoxy (B1213986) group at the 3-position and the N,N-dimethyl substitution on the amide are variables that can significantly influence biological activity.

Potential as a Synthetic Intermediate: The functional groups present in this compound—the methoxy ether and the tertiary amide—offer potential sites for further chemical modification. This makes the compound a potentially valuable building block for the synthesis of more complex molecules with tailored properties. For example, a related compound, 3-Methoxy-N-((3-nitrophenyl)carbamothioyl)-2-naphthamide, highlights how the 3-methoxy-2-naphthamide core can be incorporated into larger, more functionalized structures. bldpharm.com

Novel Material Science Applications: The rigid, aromatic nature of the naphthalene core suggests that derivatives like this compound could have interesting photophysical or electronic properties. Research in this area could explore its potential use in organic light-emitting diodes (OLEDs), fluorescent probes, or other advanced materials.

Given the absence of specific data, the following table outlines the key identifying information for the core structure and a related, more complex derivative found in chemical supplier databases.

Compound NameCAS Number
This compoundNot Available
3-Methoxy-N-((3-nitrophenyl)carbamothioyl)-2-naphthamide428859-51-2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO2 B4583987 3-methoxy-N,N-dimethyl-2-naphthamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-N,N-dimethylnaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-15(2)14(16)12-8-10-6-4-5-7-11(10)9-13(12)17-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXJMOHVZJXFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CC=CC=C2C=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 Methoxy N,n Dimethyl 2 Naphthamide

Established Synthetic Routes to the Naphthamide Core

For a molecule like 3-methoxy-N,N-dimethyl-2-naphthamide, a hypothetical convergent synthesis could involve:

Annulation Strategy: Building the naphthalene (B1677914) ring system from smaller, functionalized precursors. For example, a Diels-Alder reaction between a suitably substituted butadiene derivative and a dienophile, followed by aromatization.

Cross-Coupling Strategy: A modern approach could involve a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. In this scenario, a borylated or stannylated benzene (B151609) derivative could be coupled with a functionalized aromatic halide to construct the bicyclic naphthalene core.

While these strategies are powerful for building complex molecular architectures, the relative simplicity of the target molecule means that linear synthesis is often more practical and commonly employed. rollins.edu

A linear synthesis involves the sequential modification of a starting material through a series of reactions to arrive at the final product. The most established linear route to this compound begins with the readily available starting material, 2-naphthol (B1666908). wikipedia.org

The synthesis proceeds through the following key steps:

Carboxylation: The synthesis typically starts with the Kolbe-Schmitt reaction, where 2-naphthol is carboxylated to produce 3-hydroxy-2-naphthoic acid. wikipedia.org This reaction introduces the carboxylic acid group at the 2-position, adjacent to the hydroxyl group.

Methylation: The phenolic hydroxyl group of 3-hydroxy-2-naphthoic acid is then methylated to form 3-methoxy-2-naphthoic acid. sigmaaldrich.com This is a crucial step to install the methoxy (B1213986) group present in the final product.

Amidation: The final step is the conversion of the carboxylic acid group of 3-methoxy-2-naphthoic acid into the N,N-dimethylamide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with dimethylamine (B145610) ((CH₃)₂NH) to yield this compound.

Table 1: Linear Synthesis Route Overview

Step Starting Material Reagents Product Reference

Functionalization and Derivatization Strategies at Key Molecular Positions

Once synthesized, this compound can be further modified at several key positions to generate a library of related compounds.

The amide group in this compound is a tertiary amide, meaning the nitrogen atom is bonded to the carbonyl carbon and two methyl groups. Consequently, further substitution on the nitrogen atom is not possible. However, the amide moiety itself can undergo several important chemical transformations:

Reduction: The amide can be reduced to the corresponding tertiary amine, 3-methoxy-N,N-dimethylnaphthalen-2-yl)methanamine. This is commonly achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to regenerate the parent carboxylic acid, 3-methoxy-2-naphthoic acid.

Reductive Functionalization: Advanced methods allow for the reductive functionalization of tertiary amides, which can lead to the formation of α-branched amines. researchgate.net This process involves the controlled reduction of the amide to an anionic hemiaminal intermediate, which is then trapped and further reacted. researchgate.net

The naphthalene ring system is susceptible to electrophilic aromatic substitution, allowing for the introduction of new functional groups. The positions of substitution are directed by the existing methoxy and amide groups. The 3-methoxy group is an activating, ortho-, para-directing group, while the 2-(N,N-dimethylcarbamoyl) group is a deactivating, meta-directing group.

Based on the reactivity of similar compounds like 3-methoxy-2-naphthoic acid, electrophilic substitution is expected to occur at specific positions :

C4-position: This position is ortho to the activating methoxy group and is electronically favored for substitution.

C5 and C7-positions: These positions on the adjacent ring are also potential sites for functionalization. For the related compound 3-hydroxy-2-naphthoic acid, bromination has been reported to occur at the C7 position.

Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, provide powerful tools for the selective installation of functional groups on naphthalene rings, sometimes at positions that are not easily accessible through classical electrophilic substitution. rsc.orgresearchgate.net

Table 2: Potential Aromatic Ring Functionalization Reactions

Reaction Reagents Potential Product(s)
Nitration HNO₃, H₂SO₄ 4-Nitro-3-methoxy-N,N-dimethyl-2-naphthamide
Halogenation Br₂, FeBr₃ or NBS 4-Bromo- or 7-Bromo-3-methoxy-N,N-dimethyl-2-naphthamide
Friedel-Crafts Acylation RCOCl, AlCl₃ Acyl-substituted derivative (e.g., at C-7)
Sulfonation Fuming H₂SO₄ Sulfonic acid derivative

The methoxy group at the C-3 position is a key site for chemical modification, primarily through O-demethylation to reveal the corresponding phenol (B47542) (3-hydroxy-N,N-dimethyl-2-naphthamide). This transformation can significantly alter the compound's chemical and physical properties. Several reagents are commonly used for this purpose, often under harsh conditions due to the stability of the aryl methyl ether linkage. chem-station.com

Boron Tribromide (BBr₃): This is a powerful and widely used reagent for cleaving aryl methyl ethers. The reaction is typically performed at low temperatures. chem-station.com

Aluminum Chloride (AlCl₃): Another strong Lewis acid that can effect demethylation, often requiring heating. chem-station.comgoogle.com

Strong Brønsted Acids: Concentrated hydrobromic acid (HBr) can cleave the ether bond upon heating. chem-station.com

Thiolates: Nucleophilic cleavage using alkyl thiols, such as 1-dodecanethiol, in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) offers an alternative under basic conditions. chem-station.com

Table 3: Common Reagents for O-Demethylation

Reagent Typical Conditions Reference
Boron Tribromide (BBr₃) Dichloromethane (B109758) (DCM), -78 °C to room temp. chem-station.com
Aluminum Chloride (AlCl₃) Dichloromethane (DCM), heat chem-station.comgoogle.com
Hydrobromic Acid (HBr) 47% aqueous solution, heat (~130 °C) chem-station.com
Alkyl Thiols (e.g., Dodecanethiol) NMP or DMSO, NaOH, heat (~130 °C) chem-station.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key principles that can be integrated into its synthesis include the use of safer solvents, waste prevention, and the development of energy-efficient reaction conditions.

A significant focus in green amide synthesis is the replacement of conventional hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) with greener alternatives. nih.gov Research has shown that biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) can be effective media for amidation reactions. researchgate.netorgsyn.org For instance, enzymatic amidation using Candida antarctica lipase (B570770) B has been successfully carried out in CPME, yielding excellent conversions and simplifying product purification. researchgate.net Propylene carbonate and γ-Valerolactone are other bio-based solvents that have shown promise in peptide synthesis and could be adapted for the synthesis of naphthamides. orgsyn.org

Solvent-free approaches, such as mechanochemistry using ball milling, offer a compelling green alternative by eliminating the need for solvents altogether. asianpubs.org This technique has been shown to be effective for the amidation of various carboxylic acids and amines, often with reduced reaction times and waste generation. asianpubs.org The direct heating of a mixture of a carboxylic acid and urea (B33335) with a catalyst like boric acid also represents a solvent-free method for amide synthesis.

Furthermore, the choice of reagents plays a vital role. Traditional methods for activating carboxylic acids often employ stoichiometric amounts of coupling agents that generate significant waste. Catalytic methods, which are discussed in the next section, align with the green principle of catalysis by reducing the amount of reagents required.

Water, as the ultimate green solvent, presents both opportunities and challenges for amide synthesis. While direct amidation in water is often difficult due to the unfavorable equilibrium, innovative approaches using nanoparticle-based catalysts or specialized coupling agents are being explored to overcome these limitations. orgsyn.org

The principles of green chemistry guide the development of synthetic routes for this compound that are not only efficient but also minimize their environmental footprint.

Catalytic Approaches in Naphthamide Synthesis

Catalytic methods for the synthesis of naphthamides, including this compound, offer significant advantages over traditional stoichiometric approaches by reducing waste, lowering energy requirements, and often improving selectivity. These approaches primarily focus on the direct catalytic amidation of the parent carboxylic acid, 3-methoxy-2-naphthoic acid, with dimethylamine.

One major area of research involves the use of boronic acid catalysts . These catalysts have been shown to facilitate the direct amidation of carboxylic acids with amines under mild conditions. The mechanism is thought to involve the formation of an acylboronate intermediate, which is more reactive towards the amine than the free carboxylic acid.

Transition metal catalysis also provides a powerful tool for amide bond formation. Ruthenium-based catalysts, for example, have been employed for the N-methylation of amides using methanol (B129727) as a methylating agent, which could be relevant for the N,N-dimethylation step in the synthesis of the target compound. masterorganicchemistry.com Palladium-catalyzed cross-coupling reactions have also been explored for the C-H functionalization of benzamides, suggesting potential routes for the derivatization of the naphthamide scaffold. rsc.org

Enzymatic catalysis, as mentioned in the green chemistry section, represents a highly specific and efficient catalytic approach. Lipases, such as Candida antarctica lipase B (CALB), can catalyze the direct amidation of carboxylic acids and amines with high conversion rates under mild conditions. researchgate.net This biocatalytic method avoids the need for harsh reagents and can be performed in green solvents. researchgate.net

The table below summarizes various catalytic systems applicable to the synthesis of amides, which could be adapted for the preparation of this compound.

Catalyst TypeExample CatalystReactantsKey Advantages
Boron-basedPhenylboronic acidCarboxylic acid, AmineMild reaction conditions, Good functional group tolerance
Transition MetalRuthenium complexesAmide, MethanolEfficient N-methylation
Transition MetalPalladium complexesBenzamide, AlkenesC-H functionalization for derivatization
BiocatalystCandida antarctica lipase BCarboxylic acid, AmineHigh selectivity, Mild conditions, Green solvents

These catalytic strategies are at the forefront of modern organic synthesis and offer promising avenues for the efficient and sustainable production of this compound and its derivatives.

Advanced Spectroscopic and Structural Elucidation of 3 Methoxy N,n Dimethyl 2 Naphthamide

Computational and Theoretical Investigations of 3 Methoxy N,n Dimethyl 2 Naphthamide

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of the electronic structure of molecules. cuny.edu By calculating the electron density, DFT methods can predict a molecule's geometry, energy, and various reactivity parameters. These calculations are crucial for understanding the intrinsic properties of 3-methoxy-N,N-dimethyl-2-naphthamide, which are dictated by its naphthalene (B1677914) core, methoxy (B1213986) group, and dimethylamide substituent. DFT calculations performed on similar naphthyl derivatives have successfully correlated theoretical parameters with experimental findings. mdpi.comresearchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more polarizable and reactive. nih.govmdpi.com

For aromatic systems like naphthalene derivatives, the HOMO is typically a π-orbital associated with the aromatic rings, and the LUMO is a π*-antibonding orbital. In a study on naphthalene, DFT calculations determined the HOMO-LUMO gap to be around 4.75 eV, providing a baseline for its derivatives. samipubco.com For substituted naphthyl compounds, such as methoxy-containing derivatives, the HOMO-LUMO gap can be modulated. For instance, DFT studies on polar naphthyl benzoate esters showed that electron-donating groups like methoxy can influence the electronic properties and reactivity of the molecule. mdpi.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov In an MEP map, negative potential regions (typically colored red) indicate sites prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For a molecule like this compound, the oxygen atoms of the carbonyl and methoxy groups would be expected to be regions of high negative electrostatic potential, making them key sites for interactions such as hydrogen bonding. nih.govnih.gov

Compound/Derivative TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Method
Naphthalene-6.13-1.384.75DFT/aug-cc-pVQZ samipubco.com
Generic "Hard" Molecule--LargeConceptual DFT nih.gov
Generic "Soft" Molecule--SmallConceptual DFT nih.govmdpi.com

Analysis of the molecular orbitals reveals how atomic orbitals from different parts of the molecule contribute to the HOMO and LUMO. In this compound, the HOMO would likely have significant contributions from the π-system of the naphthalene ring and potentially the lone pair electrons of the methoxy group's oxygen. The LUMO is expected to be a π* orbital distributed over the naphthalene ring system and the carbonyl group of the amide. The specific contributions determine the nature of electronic transitions, such as those observed in UV-visible spectroscopy, and influence the molecule's reactivity. For example, the localization of the HOMO on the naphthalene ring system indicates this moiety is the primary site of electron donation in chemical reactions.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of a molecule's behavior, revealing its conformational flexibility, interactions with its environment (such as a solvent), and thermodynamic properties. For a molecule with rotatable bonds like this compound (e.g., around the C-C bond connecting the amide group to the ring and the C-O bond of the methoxy group), MD simulations can explore the potential energy surface to identify stable conformations and the energy barriers between them.

MD simulations have been effectively used to study the stability of ligand-protein complexes for related compounds like 3-methoxy flavone (B191248) derivatives, confirming the stability of docked poses. nih.gov Similarly, simulations of this compound in a solvent like water would illuminate how solvent molecules arrange around it and how this influences its preferred shape and the accessibility of its functional groups for intermolecular interactions.

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a biological target. The naphthamide scaffold is a common structural framework in compounds designed to interact with various enzymes and receptors. nih.govacs.org For example, novel 2-naphthamide (B1196476) derivatives have been studied as potential inhibitors of dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are important targets in cancer therapy. nih.govacs.org

In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. The simulation would then explore various poses, scoring them based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) and conformational strain. The results would predict the most stable binding pose and provide an estimated binding energy (affinity). Docking simulations of other naphthamide derivatives have successfully identified key interactions, such as hydrogen bonds formed by the amide group and hydrophobic interactions involving the naphthalene ring, which are crucial for their biological activity. researchgate.net

Compound ClassBiological TargetBinding Affinity (kcal/mol)Key Interactions
β-Naphthol Derivativeα-glucosidase-10.8Not specified researchgate.net
Naphthamide DerivativesMonoamine Oxidase-A/B (MAO-A/B)-Interactions with key active site residues researchgate.net
3-Methoxy Flavone DerivativeEstrogen Receptor-α (ER-α)-10.14Binding within the receptor pocket nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors (physicochemical properties like hydrophobicity, electronic properties, and steric parameters) that correlate with activity, QSAR models can be used to predict the activity of new compounds and to generate hypotheses about the mechanism of action.

For a series of naphthamide derivatives, a QSAR study would involve calculating a wide range of molecular descriptors for each compound and then using statistical methods to build a mathematical model that relates these descriptors to their measured biological activity. Such studies on related structures, like 3-methoxy flavones, have shown that molecular electrostatic potential values can be correlated with antiviral activity, suggesting that the electronic character of specific regions of the molecule is critical for its function. nih.gov A QSAR model for naphthamides could reveal, for example, that the size and electronic nature of substituents on the naphthalene ring are critical for a particular biological effect.

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic parameters, which can be invaluable for confirming the structure of a synthesized compound. Theoretical calculations can provide vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transition energies (UV-visible spectra). mdpi.com

By calculating the vibrational modes of this compound, a theoretical IR spectrum can be generated. Comparing this computed spectrum with an experimental one can help in the assignment of complex vibrational bands. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to aid in structural elucidation. The accuracy of these predictions has been demonstrated for a variety of complex organic molecules, making computational spectroscopy a powerful complementary tool to experimental analysis.

Structure Activity Relationship Sar Studies and Mechanistic Insights for 3 Methoxy N,n Dimethyl 2 Naphthamide Derivatives

Elucidation of Pharmacophore Features

A pharmacophore is a conceptual model that defines the essential spatial arrangement of molecular features necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov These models are instrumental in virtual screening and the rational design of new, more potent drug candidates. nih.gov For naphthamide derivatives, the pharmacophore can be deconstructed into several key components based on SAR studies of analogous compounds.

The core pharmacophoric features for this class of compounds generally include:

Aromatic/Hydrophobic Region: The naphthalene (B1677914) ring system typically serves as a crucial hydrophobic scaffold that engages in van der Waals or π-π stacking interactions within the target's binding pocket.

Hydrogen Bond Acceptor/Donor: The amide carbonyl oxygen is a key hydrogen bond acceptor. The methoxy (B1213986) group (-OCH₃) can also act as a hydrogen bond acceptor. In related structures like 3-hydroxynaphthalene-2-carboxanilides, a hydroxyl group serves as a critical hydrogen bond donor. mdpi.com

Flexible Linker: The amide linkage provides a certain degree of rotational freedom, allowing the molecule to adopt an optimal conformation for binding.

Substituent Tolerant Zones: Different regions of the molecule exhibit varying tolerance to substitution. For instance, in related dopamine (B1211576) D3 receptor ligands, the amine moiety attached to the naphthamide core is a critical point for modification to modulate selectivity and affinity. nih.gov

Pharmacophore models developed for antagonists of the mGluR2 receptor, which share structural similarities, have identified features including an aromatic center, hydrophobic regions, and specific sites for hydrogen bond donors and acceptors as being vital for activity. mdpi.com These models suggest that the tricycle scaffold itself is a significant contributor to the pharmacological effect, providing a rigid framework upon which functional groups can be optimally positioned. mdpi.com

Impact of Substituent Effects on Molecular Interactions

Substituents on the naphthamide scaffold play a profound role in modulating the molecule's physicochemical properties and, consequently, its biological activity. researchgate.net The electronic and steric nature of these substituents can influence everything from target binding affinity to metabolic stability.

Electronic Effects: The electronic properties of substituents, whether electron-donating (EDG) or electron-withdrawing (EWG), can significantly alter the electron density distribution across the molecule. In studies of related naphthopyran derivatives, increasing the number of electron-donating methoxy groups was found to dramatically increase inhibitory activity. nih.gov For example, a trimethoxyphenyl derivative (IC₅₀ = 0.009 μM) was significantly more potent than a veratryl (dimethoxy) derivative (IC₅₀ = 0.04 μM) and an anisyl (single methoxy) derivative (IC₅₀ = 3.7 μM). nih.gov Conversely, replacing a methoxy group with an electron-withdrawing chlorine atom in 3-hydroxynaphthalene-2-carboxanilides led to a decrease in activity against photosynthetic electron transport (PET). mdpi.com The electronic properties of substituents on the anilide ring were found to directly affect the electron density at the amide bond, which in turn influenced the PET-inhibiting activity. mdpi.com

Steric Effects: The size and shape of substituents (steric bulk) are also critical. In naphthopyran derivatives, sterically demanding groups like benzyl (B1604629) or SF₅ at certain positions led to derivatives with weak activity. nih.gov Similarly, QSAR studies on methcathinone (B1676376) analogues have shown a significant correlation between steric bulk (as measured by the Es parameter) and biological outcomes. nih.gov In the context of 3-methoxy-N,N-dimethyl-2-naphthamide, the N,N-dimethyl groups introduce specific steric bulk that will influence the molecule's interaction with its binding pocket. Studies on related benzamides show that bulky ortho-substituents can twist the amide group out of the plane of the aromatic ring, interrupting π-electron conjugation and altering the molecule's properties. researchgate.net

Positional Effects: The position of a substituent is often as important as its identity. Studies on methoxy-substituted cyclic seleninates demonstrated that a para-methoxy group enhances antioxidant activity due to its electron-donating mesomeric effect, while a meta-methoxy group has little effect. nih.gov An ortho-methoxy group, however, significantly reduces activity, which may be due to steric hindrance or unfavorable coordination effects. nih.gov This highlights the importance of precise positional control when designing new derivatives.

Derivative SeriesSubstituent ChangePositionObserved Effect on ActivityReference
Naphthopyran AnaloguesIncreasing number of -OCH₃ groupsPhenyl RingIncreased inhibitory activity nih.gov
Naphthopyran AnaloguesIntroduction of bulky groups (e.g., Benzyl, SF₅)paraWeakened inhibitory activity nih.gov
3-Hydroxynaphthalene-2-carboxanilidesReplacement of -OCH₃ with -ClAnilide RingDecreased PET inhibition mdpi.com
Cyclic Seleninates-OCH₃ substitutionparaEnhanced antioxidant activity nih.gov
Cyclic Seleninates-OCH₃ substitutionorthoReduced antioxidant activity nih.gov

Stereochemical Influences on Biological Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Since biological targets like receptors and enzymes are chiral, they often exhibit stereoselective binding, where one enantiomer or diastereomer of a drug fits much better than another.

For a series of naphthamide analogues designed as dopamine D2 and D3 receptor ligands, stereochemistry played a pivotal role in both binding affinity and selectivity. nih.gov The studies demonstrated that the chirality of the central amine moiety (e.g., pyrrolidine (B122466) ring) attached to the naphthamide core significantly impacts receptor interaction. nih.gov

For example, when comparing (S) and (R) enantiomers of N-(1-alkyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamides, significant differences in binding affinity (Ki) were observed. The most selective analogue for the D3 receptor was found to be an (R)-enantiomer, (R)-N-(1-cycloheptyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamide, highlighting the importance of the spatial orientation of the substituent on the pyrrolidine ring. nih.gov The most potent analogue in a related series was an (S)-enantiomer, (S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide, which had Ki values of 1.8 nM for D2 and 0.2 nM for D3 receptors. nih.gov

These findings underscore that even subtle changes in the 3D structure can lead to profound differences in how the molecule is recognized by its biological target.

Compound NameStereocenterDopamine D2 Ki (nM)Dopamine D3 Ki (nM)D2/D3 SelectivityReference
(S)-N-(1-Cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide(S)1.80.29 nih.gov
(R)-N-(1-Cycloheptyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamide(R)62.82.426.2 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Derivations for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models translate structural features into numerical descriptors—such as lipophilicity, electronic properties, and steric parameters—and use statistical methods to predict the activity of new compounds. chemmethod.comresearchgate.net

For derivatives related to the naphthamide class, QSAR models have been successfully developed. In a study of 3-hydroxynaphthalene-2-carboxanilides, the PET-inhibiting activity was correlated with the lipophilicity (log P) and the electronic properties (Hammett's sigma constant, σ) of the substituents on the anilide ring. mdpi.com The activity was expressed as the negative logarithm of the IC₅₀ value. It was found that compounds with a specific range of electronic parameter values (σ ≈ 0.96) exhibited higher activity. mdpi.com This suggests that the electronic influence on the amide bond is a key mechanistic factor.

Compound (Substituent R)log PElectronic Parameter (σ)PET-inhibiting activity (log(1/IC₅₀ [M]))Reference
2,5-OCH₃4.880.844.05 mdpi.com
3,5-OCH₃4.790.964.61 mdpi.com
3-F-5-OCH₃5.250.964.09 mdpi.com
2-F-6-OCH₃5.230.843.86 mdpi.com
2-OCH₃-5-F5.300.844.00 mdpi.com
2-Cl-5-OCH₃5.560.853.81 mdpi.com

QSAR models can range from 2D approaches, which use descriptors calculated from the 2D structure, to 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), which considers the 3D spatial arrangement of steric and electrostatic fields. researchgate.netjocpr.com Such models not only predict activity but also provide mechanistic insights, helping to rationalize why certain substituents enhance activity while others diminish it. nih.gov

Probing Binding Pockets and Interaction Modes

Understanding how a ligand binds to its target at an atomic level is crucial for structure-based drug design. This is often achieved through experimental methods like X-ray crystallography or computational techniques such as molecular docking.

Molecular docking studies on related structures, such as 3-methoxy flavone (B191248) derivatives, have been used to visualize how these molecules fit into the binding pockets of receptors like the estrogen receptor-α (ER-α). nih.gov These studies can predict binding energy and identify key interactions. For naphthamide derivatives, the primary interaction modes are expected to involve:

Hydrophobic Interactions: The naphthalene core is likely to be buried in a hydrophobic pocket of the target protein.

Hydrogen Bonding: The amide carbonyl and the methoxy oxygen are prime candidates for forming hydrogen bonds with amino acid residues (e.g., serine, threonine, or asparagine) in the binding site.

n→π Interactions:* More subtle forces, such as the n→π* interaction, can also play a role in conformational stability and binding. This involves the delocalization of a lone pair of electrons (n) from a donor atom (like the nitrogen of the dimethylamino group or the oxygen of the methoxy group) into an antibonding π* orbital of the aromatic ring or carbonyl group. researchgate.net These interactions, though weak, can significantly influence the preferred conformation of the molecule, pre-organizing it for optimal binding. researchgate.net

In the case of dopamine receptor ligands based on the naphthamide scaffold, it was demonstrated that the structure of the amine moiety and the nature of the N-alkyl substitutions significantly influence binding affinity. nih.gov The bulkiness of the N-alkyl group was found to modulate affinity, suggesting it occupies a specific sub-pocket where size and shape are important for a snug fit. nih.gov This detailed understanding of the binding pocket topology and key ligand-receptor interactions is invaluable for the rational design of new derivatives with improved biological profiles.

Molecular Interactions and Biological Target Engagement of 3 Methoxy N,n Dimethyl 2 Naphthamide

Receptor Binding Studies and Affinity Profiling

There are no available studies that have characterized the binding profile of 3-methoxy-N,N-dimethyl-2-naphthamide against a panel of receptors. Data on its affinity (e.g., Ki, Kd, or IC50 values) for any specific receptor target are absent from the current scientific literature.

Enzyme Inhibition Kinetics and Mechanism of Action

No published research has investigated the potential of this compound as an enzyme inhibitor. Consequently, there are no data on its inhibition constants (e.g., Ki, IC50), the type of inhibition (e.g., competitive, non-competitive), or its mechanism of action against any enzymatic target.

Protein-Ligand Interaction Analysis (Biophysical Methods)

Isothermal Titration Calorimetry (ITC)

A search for ITC data for this compound has yielded no results. There are no published studies that have used this method to determine the thermodynamic parameters (e.g., enthalpy, entropy, and binding affinity) of its interaction with any protein target.

Surface Plasmon Resonance (SPR)

Similarly, no SPR studies have been published that analyze the binding kinetics (association and dissociation rates) of this compound to any specific protein.

Modulation of Cellular Pathways and Signaling Cascades

There is no information available regarding the effects of this compound on any cellular pathways or signaling cascades. Research into its potential to modulate cellular functions through these mechanisms has not been reported.

Interaction with Nucleic Acids and Lipids

The potential for this compound to interact with nucleic acids (DNA or RNA) or lipid membranes has not been explored in any published studies.

Table of Mentioned Compounds

Advanced Applications and Functionalization Strategies of 3 Methoxy N,n Dimethyl 2 Naphthamide

Development as Fluorescent Probes and Chemical Sensors

The naphthalene (B1677914) moiety in 3-methoxy-N,N-dimethyl-2-naphthamide provides a fundamental platform for the development of fluorescent probes and chemical sensors. Naphthalene-based fluorophores are widely utilized due to their high quantum yields, photostability, and sensitivity to the local environment.

The fluorescence properties of naphthalene derivatives are highly dependent on the nature and position of substituents on the aromatic rings. For instance, the introduction of an electron-donating group, such as a dimethylamino group, can lead to intramolecular charge transfer (ICT) fluorescence, which is highly sensitive to solvent polarity. scispace.com In the case of 6-N,N-dimethylamino-2,3-naphthalimide, a related compound, its fluorescence emission maximum shifts significantly from 491 nm in toluene to 592 nm in water, demonstrating its utility as an environment-sensitive probe. nih.gov While this compound does not possess a strongly electron-donating amino group directly conjugated to the naphthalene ring system in the same manner, the methoxy (B1213986) group and the amide functionality can still influence its photophysical properties.

Functionalization of the naphthalene core or the amide group could lead to the development of selective chemical sensors. For example, incorporating a specific recognition moiety for a particular analyte (e.g., a metal ion, anion, or biomolecule) could lead to a "turn-on" or "turn-off" fluorescent response upon binding. Research on naphthalimide derivatives has shown that they can be engineered to detect species like hydrogen peroxide with high selectivity and sensitivity. rsc.org

Table 1: Comparison of Photophysical Properties of Naphthalene Derivatives

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent
6-N,N-dimethylamino-2,3-naphthalimideNot specified4910.225Toluene
6-N,N-dimethylamino-2,3-naphthalimideNot specified5920.002Water
Methoxy-trans-stilbene derivativesNot specifiedNot specified0.07–0.69Solid State

This table presents data for structurally related compounds to infer the potential fluorescent properties of this compound.

Integration into Supramolecular Assemblies and Materials

The planar and aromatic nature of the naphthalene core in this compound makes it an excellent building block for supramolecular assemblies. Non-covalent interactions such as π-π stacking, hydrogen bonding (if the amide were secondary), and van der Waals forces can drive the self-assembly of such molecules into well-ordered nanostructures.

Naphthalimide-based materials, for example, have been extensively studied for their ability to form self-assembled architectures with tailored functionalities. nih.gov Similarly, naphthalenediimides have been shown to self-assemble into microflowers and microfibers, with the final morphology being directed by the solvent. researchgate.net Isomeric naphthalene appended glucono derivatives can self-assemble into nanofibers and nanotwists, demonstrating that chirality can be transferred from a molecular level to a supramolecular structure. rsc.org

For this compound, the N,N-dimethyl substitution on the amide prevents hydrogen bond donation, which might influence its self-assembly behavior compared to secondary naphthamides. However, π-π stacking interactions of the naphthalene rings can still play a dominant role in the formation of ordered aggregates. The methoxy group can also influence the packing arrangement through steric and electronic effects.

Role in Catalysis and Organocatalysis

While direct catalytic applications of this compound have not been reported, the broader class of compounds containing amide and naphthalene functionalities has shown promise in catalysis. Formamides, for instance, can act as Lewis base catalysts in various organic transformations. researchgate.net

In the field of organocatalysis, which utilizes small organic molecules as catalysts, chiral backbones are often employed to induce stereoselectivity. The naphthalene ring provides a rigid scaffold that can be functionalized with chiral auxiliaries. For example, asymmetric Friedel-Crafts reactions have been successfully promoted by bifunctional thiourea-tertiary amine organocatalysts derived from naphthols. nih.gov The development of chiral variants of this compound could potentially lead to new organocatalysts for asymmetric synthesis.

Furthermore, related N,N-dimethyl amides have been implicated in catalytic cycles. For instance, Pd(N,N-Dimethyl β-alaninate)2 has been developed as a high-turnover-number, phosphine-free catalyst for the Suzuki reaction. organic-chemistry.orgelsevierpure.com This highlights the potential for the amide functionality in this compound to coordinate with metal centers in catalytic applications.

Application in Molecular Recognition and Self-Assembly Systems

The principles that govern the integration of this compound into supramolecular assemblies also underpin its potential role in molecular recognition and self-assembly systems. The defined shape and electronic properties of the naphthalene ring system can be exploited for the selective binding of guest molecules.

The self-assembly of naphthalimide derivatives is a testament to their ability to engage in specific, non-covalent interactions that lead to ordered structures. nih.gov These interactions can also be harnessed for molecular recognition. By modifying the substituents on the naphthalene core, it is possible to create specific binding pockets for target molecules. The self-assembly of isomeric naphthalene appended glucono derivatives into distinct nanostructures (nanofibers and nanotwists) based on the substitution pattern on the naphthalene ring underscores the high degree of structural control that can be achieved. rsc.org

Precursor in Advanced Chemical Synthesis

This compound can serve as a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic compounds. The amide functionality is a versatile handle for various chemical transformations. The synthesis of N-heterocyclic compounds often involves the use of N,N-dimethylacetamides as a source of an electrophilic carbon. researchgate.net

The precursor to this compound, 3-methoxy-2-naphthoic acid, is itself a useful starting material in organic synthesis. scbt.comsigmaaldrich.comnih.gov For example, it can undergo reduction to form tetrahydro-2-naphthoic acid. sigmaaldrich.com The conversion of the carboxylic acid to the N,N-dimethylamide opens up different synthetic pathways. The amide group can be reduced to an amine or can direct reactions to other parts of the molecule. For instance, related N-methoxy-N-methylamides (Weinreb amides) are well-known precursors for the synthesis of ketones. While this compound is not a Weinreb amide, its reactivity can be tailored for specific synthetic outcomes. The synthesis of various heterocyclic compounds from related amide precursors has been documented. researchgate.net

Challenges, Limitations, and Future Research Directions

Synthetic Challenges and Scalability Issues

The synthesis of naphthamide derivatives often involves multi-step processes that can be complex and yield-dependent. mdpi.com A general approach to producing many naphthamide analogs involves the preparation of a core naphthoic acid, which is then coupled with a desired amine. For instance, the synthesis of a series of N-substituted naphthamides targeting dopamine (B1211576) receptors involved preparing a 4-bromo-1-methoxy-2-naphthoic acid intermediate, which was then reacted with various cyclic amines. acs.orgnih.gov

Refinement of Computational Models for Enhanced Predictive Power

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are indispensable tools in modern drug discovery, offering a way to predict the biological activity of novel compounds and reduce reliance on time-consuming and expensive experimental screening. nih.govnih.gov In the context of naphthamides and related heterocyclic compounds, QSAR models have been developed to correlate molecular structures with their inhibitory activities against targets like the HIV-1 integrase and histone deacetylase 6 (HDAC6). researchgate.netjprdi.vn These models use molecular descriptors—physicochemical, electronic, and steric properties—to build linear or non-linear equations that predict activity. benthamscience.comrsc.org

Despite their utility, current computational models have limitations. The predictive accuracy of a QSAR model is confined to its "applicability domain," which means it can only make reliable predictions for compounds that are structurally similar to the training set used to build the model. nih.gov A major challenge is to refine these models to broaden their applicability and enhance their predictive power. This involves incorporating more diverse datasets and employing advanced machine learning algorithms like Gradient Boosting, Support Vector Machines, and Random Forest. nih.govnih.gov Future research will focus on integrating "quantum and molecular mechanical" descriptors and leveraging techniques like deep generative modeling to not only predict activity but also to design novel molecular structures with desired properties from the ground up. researchgate.netnih.gov

Table 1: Performance of Various Machine Learning Algorithms in QSAR Modeling

AlgorithmR-squared (R²) Value on Test SetCommon Application
Extra Trees0.77Predicting antioxidant potential
Gradient Boosting0.76Predicting antioxidant potential
eXtreme Gradient Boosting (XGB)0.75Predicting antioxidant potential
Multiple Linear Regression (MLR)0.905Modeling HDAC6 inhibitors

This table presents representative performance metrics for different machine learning algorithms used in developing QSAR models for bioactive compounds, based on data from various studies. nih.govjprdi.vn

Identification of Novel Biological Targets and Pathways

The therapeutic potential of a compound is defined by its biological targets. nih.gov Research into naphthamide analogs has successfully identified several key targets, leading to their investigation as potential treatments for cancer and neurological disorders. A significant body of work has focused on their activity as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in tumor angiogenesis. nih.govnih.govacs.orgacs.org Other studies have detailed their high affinity for dopamine D2 and D3 receptors, suggesting applications in neuropsychiatric conditions. acs.orgnih.gov

A crucial direction for future research is the identification of entirely new biological targets and pathways for 3-methoxy-N,N-dimethyl-2-naphthamide and its derivatives. This involves moving beyond the known targets and employing broad screening approaches. For example, some naphthamides exhibit multi-targeted kinase inhibition, affecting not only VEGFR-2 but also VEGFR-1, platelet-derived growth factor receptor-β (PDGFR-β), and RET kinase, which could be exploited for more effective cancer therapies. nih.govacs.org Furthermore, recent studies have evaluated 2-naphthamide (B1196476) derivatives for their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is a validated target for both anticancer and antibacterial agents. researchgate.net The systematic assignment of compounds to biological pathways using computational methods can help uncover these new relationships between chemical structure and biological function. biorxiv.orgnih.gov

Exploration of New Application Domains

The discovery of novel biological targets directly opens the door to new therapeutic applications. While the primary focus for naphthamides has been on oncology (via VEGFR-2 inhibition) and neuroscience (via dopamine receptor modulation), their known biological activities suggest potential in other areas. nih.govacs.org

The potent anti-angiogenic properties of VEGFR-2 inhibiting naphthamides could be repurposed for other diseases characterized by aberrant blood vessel growth, such as diabetic retinopathy, age-related macular degeneration, and rheumatoid arthritis. nih.gov The finding that certain 2-naphthamide derivatives possess in vitro antibacterial and antifungal activity points toward a new application domain in treating infectious diseases. researchgate.net This is particularly relevant given the rising threat of antibiotic-resistant bacterial strains. researchgate.net Furthermore, the structural similarity of naphthamides to other bioactive scaffolds that have found use as antiviral or anti-inflammatory agents suggests that these activities could be explored within the naphthamide class. researchgate.net

Design Principles for Next-Generation Naphthamide Analogs

Effective drug design relies on a deep understanding of structure-activity relationships (SAR)—the principles that govern how a molecule's chemical structure translates into its biological effect. researchgate.net Studies on various naphthamide series have begun to establish clear design principles for creating next-generation analogs with enhanced potency and selectivity. acs.orgnih.gov

Key design principles derived from existing research include:

Modulation of Dopamine Receptor Affinity: For naphthamides targeting dopamine D2 and D3 receptors, the structure of the amine moiety (e.g., piperidine (B6355638) vs. pyrrolidine) and the nature of the N-alkyl substituent are critical determinants of binding affinity and selectivity. acs.orgnih.gov It has been shown that increasing the steric bulk of the N-alkyl group can selectively increase affinity for the D3 receptor while decreasing it for the D2 receptor. nih.gov

Optimization of VEGFR-2 Inhibition: SAR studies on VEGFR-2 inhibiting naphthamides have identified specific substitution patterns on the naphthyl ring and the amide side chain that are crucial for potent inhibition of both the enzyme and cell proliferation. nih.govacs.org

Targeting Multiple Kinases: For broader anti-cancer activity, analogs can be designed to inhibit multiple kinases simultaneously, such as VEGFR, PDGFR, and RET, by carefully modifying the pharmacophore to fit into the ATP-binding pockets of these related enzymes. nih.govacs.org

Improving Pharmacokinetics: Beyond just target affinity, future design must also consider physicochemical properties that influence absorption, distribution, metabolism, and excretion (ADME). In-silico ADME analysis can be used early in the design process to predict properties like lipophilicity and water solubility, helping to prioritize compounds with more drug-like characteristics. mdpi.com

By systematically applying these principles, medicinal chemists can rationally design new naphthamide analogs with optimized potency, selectivity, and pharmacokinetic profiles for a range of therapeutic applications. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for Naphthamide Analogs Targeting Dopamine Receptors

Compound ModificationEffect on D₂ Receptor AffinityEffect on D₃ Receptor AffinityReference
Increasing N-alkyl substituent bulk (e.g., cycloheptyl)Decreased affinityIncreased affinity acs.orgnih.gov
Changing amine ring structure (piperidine vs. pyrrolidine)Significant effect on affinitySignificant effect on affinity acs.orgnih.gov
Stereochemistry of pyrrolidine (B122466) ring (R vs. S)Influences affinity and selectivityInfluences affinity and selectivity acs.org

This table summarizes key findings on how structural modifications to naphthamide analogs influence their binding affinity at dopamine D2 and D3 receptors. acs.orgnih.gov

Q & A

What are the optimal reaction conditions for synthesizing 3-methoxy-N,N-dimethyl-2-naphthamide in laboratory settings?

Level: Basic
Answer:
The synthesis of naphthamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-chloro-N-phenylacetamides are synthesized using chloracetyl chloride and anilines in dichloromethane with triethylamine as a base, stirred for 3–5 hours at room temperature . For this compound, a plausible route involves:

  • Reagents: Methoxy-substituted naphthol derivatives, dimethylamine, and acylating agents (e.g., chloroacetyl chloride).
  • Conditions: Polar aprotic solvents (DMF or acetonitrile), base (K₂CO₃ or Et₃N), and monitoring via TLC for reaction completion .
  • Purification: Liquid-liquid extraction followed by column chromatography to isolate the product.

Key Considerations:

  • Avoid protic solvents to prevent hydrolysis of intermediates.
  • Optimize stoichiometry to minimize byproducts like unreacted naphthol or over-alkylated species.

How can density-functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

Level: Advanced
Answer:
DFT calculations, particularly hybrid functionals like B3LYP, are effective for analyzing the electronic properties of aromatic amides. For this compound:

Geometry Optimization: Use a basis set (e.g., 6-31G*) to model the molecule’s ground-state structure.

Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict reactivity toward electrophiles or nucleophiles .

Charge Distribution: Map electrostatic potential surfaces to identify nucleophilic (methoxy oxygen) and electrophilic (amide carbonyl) sites.

Case Study:

  • Becke’s 1993 study demonstrated that inclusion of exact exchange terms in DFT improves accuracy for thermochemical properties like bond dissociation energies, which are critical for predicting degradation pathways .

What spectroscopic methods are recommended for characterizing the purity and structural integrity of this compound?

Level: Basic
Answer:

  • ¹H/¹³C NMR: Confirm substituent positions and methoxy/amide group integration. For example, the methoxy proton typically appears as a singlet at ~3.8 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • FT-IR: Key peaks include C=O stretch (~1650 cm⁻¹) and N–H bend (if present, ~3300 cm⁻¹).
  • HPLC-MS: Assess purity (>95%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients .

Data Interpretation Tip:

  • Compare experimental spectra with computational predictions (e.g., DFT-calculated IR frequencies) to resolve ambiguities .

What strategies can resolve contradictions in reported synthetic yields of this compound derivatives?

Level: Advanced
Answer:
Yield discrepancies often arise from variations in:

  • Catalyst Loading: For example, achieved 95% yield in a regioselective reaction using 5 mol% catalyst, whereas lower catalyst amounts may reduce efficiency .
  • Reaction Atmosphere: Inert conditions (argon) prevent oxidation of sensitive intermediates.
  • Workup Protocols: Incomplete extraction or inadequate drying agents (e.g., Na₂SO₄) can lead to mass balance errors.

Resolution Workflow:

Reproduce reactions under controlled conditions (temperature, solvent purity).

Use in-situ monitoring (e.g., Raman spectroscopy) to track intermediate formation.

Validate yields via quantitative NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene).

How does the introduction of electron-donating groups influence the regioselectivity in reactions involving this compound?

Level: Advanced
Answer:
The methoxy group (–OCH₃) is a strong electron-donating group that directs electrophilic substitution to the ortho and para positions of the naphthalene ring. For example:

  • Friedel-Crafts Acylation: The methoxy group activates the ring, favoring acylation at the 1- or 4-position .
  • Suzuki Coupling: Electron-rich aryl halides (e.g., 2-bromo-naphthamide) exhibit faster oxidative addition with palladium catalysts.

Experimental Validation:

  • In -methoxy-N,N-dimethylaniline showed high regioselectivity (95% yield) in a palladium-catalyzed coupling reaction due to electron-donating effects .

What are the recommended storage conditions to ensure the stability of this compound in research settings?

Level: Basic
Answer:

  • Temperature: Store at –20°C in airtight containers to prevent hydrolysis or oxidation.
  • Light Sensitivity: Protect from UV exposure using amber glassware.
  • Solubility: Dissolve in anhydrous DMSO or acetonitrile for long-term storage (>6 months).

Safety Note:

  • Similar compounds (e.g., 3-methoxy-N,N-dimethylaniline) are harmful if inhaled; use fume hoods during handling .

What crystallographic techniques are employed to determine the molecular conformation of complex naphthamide derivatives?

Level: Advanced
Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolve bond lengths and angles. For example, reported a dihedral angle of 92.9° between aromatic rings in a hydrazide derivative, confirmed via SCXRD .
  • Powder XRD: Assess crystallinity and polymorphism.
  • Computational Refinement: Software like Olex2 integrates DFT-optimized geometries with experimental data to refine torsion angles .

Case Study:

  • In , the nitrogen-nitrogen single bond length (1.401 Å) was validated against theoretical models, highlighting the precision of combined experimental-computational approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-N,N-dimethyl-2-naphthamide
Reactant of Route 2
Reactant of Route 2
3-methoxy-N,N-dimethyl-2-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.